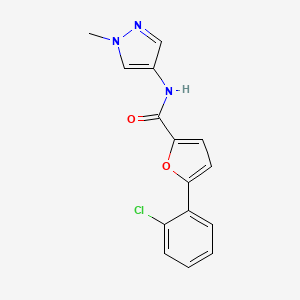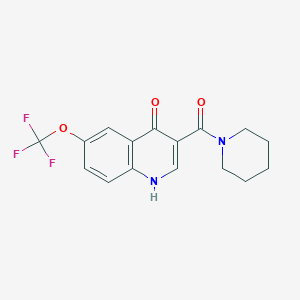![molecular formula C24H23ClN4O B10993698 2-{1-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B10993698.png)
2-{1-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE is a complex organic compound that features a benzimidazole moiety, a tetrahydropyrrole ring, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the tetrahydropyrrole ring and the chlorophenyl group. The final step often involves the formation of the propanone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce tetrahydropyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-CHLOROPHENYL)-3-(1H-PYRROL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidinderivate: Diese Verbindungen teilen den Pyrrolidinring und zeigen ähnliche biologische Aktivitäten.
Benzimidazolderivate: Verbindungen mit einem Benzimidazol-Kern sind bekannt für ihre vielfältigen pharmakologischen Eigenschaften.
Pyrrol-Derivate: Diese Verbindungen werden häufig in der medizinischen Chemie wegen ihrer bioaktiven Eigenschaften verwendet.
Einzigartigkeit
Was 2-{1-[3-(4-Chlorphenyl)-3-(1H-Pyrrol-1-yl)propanoyl]-2-pyrrolidinyl}-1H-benzimidazol auszeichnet, ist seine einzigartige Kombination dieser drei Ringe, die unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen kann. Dies macht es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C24H23ClN4O |
|---|---|
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-chlorophenyl)-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C24H23ClN4O/c25-18-11-9-17(10-12-18)22(28-13-3-4-14-28)16-23(30)29-15-5-8-21(29)24-26-19-6-1-2-7-20(19)27-24/h1-4,6-7,9-14,21-22H,5,8,15-16H2,(H,26,27)/t21-,22?/m0/s1 |
InChI-Schlüssel |
WCYKLTIXDQVNKJ-HMTLIYDFSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CC(C2=CC=C(C=C2)Cl)N3C=CC=C3)C4=NC5=CC=CC=C5N4 |
Kanonische SMILES |
C1CC(N(C1)C(=O)CC(C2=CC=C(C=C2)Cl)N3C=CC=C3)C4=NC5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B10993623.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-5-carboxamide](/img/structure/B10993631.png)

![(4,7-dimethoxy-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10993649.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B10993654.png)
![N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10993659.png)

![4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B10993671.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B10993677.png)

![N-cycloheptyl-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10993686.png)
![N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine](/img/structure/B10993694.png)
![propan-2-yl 5-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B10993704.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10993708.png)
